molecular formula C8H7F3IN B13973072 1,1,1-trifluoro-N-(3-iodobenzyl)methanamine

1,1,1-trifluoro-N-(3-iodobenzyl)methanamine

Cat. No.: B13973072
M. Wt: 301.05 g/mol
InChI Key: YYGVWVPGCRCFLV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine is an organic compound that features a trifluoromethyl group and an iodinated benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-iodobenzyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzylamine and trifluoromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the nitrogen atom.

    Coupling Reactions: The iodinated benzylamine moiety can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and trifluoromethylating agents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various trifluoromethylated amines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It is employed in the development of advanced materials with unique electronic or optical properties.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(3-iodobenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and iodinated benzylamine moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but with the iodine atom at the 2-position.

    1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine is unique due to the presence of both trifluoromethyl and iodinated benzylamine groups, which confer distinct chemical reactivity and biological activity. The position of the iodine atom at the 3-position also differentiates it from other isomers, potentially leading to different binding affinities and selectivities in biological systems.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(3-iodophenyl)methyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)13-5-6-2-1-3-7(12)4-6/h1-4,13H,5H2

InChI Key

YYGVWVPGCRCFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CNC(F)(F)F

Origin of Product

United States

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